

### (Rac)-EC5026: A Technical Guide to a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Rac)-EC5026 |           |
| Cat. No.:            | B10819636    | Get Quote |

(Rac)-EC5026 is a first-in-class, orally active, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH) under development by EicOsis Human Health. It represents a promising non-opioid therapeutic strategy for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of (Rac)-EC5026, including its mechanism of action, synthesis, and a summary of preclinical and clinical findings, tailored for researchers, scientists, and drug development professionals.

#### **Chemical Properties and Structure**

(Rac)-EC5026, also known as BPN-19186, is a urea-based compound with the chemical name N-(3-fluoro-4-(trifluoromethoxy)phenyl)-N'-(1-((2S)-2-methyl-1-oxobutyl)-4-piperidinyl)-urea.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C18H23F4N3O3 | [1]       |
| Molecular Weight  | 405.39 g/mol | [1]       |
| CAS Number        | 1809885-32-2 | [1]       |
| Predicted pKa     | 12.94 ± 0.20 | [1]       |

#### **Mechanism of Action and Signaling Pathway**



(Rac)-EC5026 exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, (Rac)-EC5026 stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include vasodilation, anti-inflammatory actions, and reduction of pain.[2] This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).



Click to download full resolution via product page

Mechanism of action of (Rac)-EC5026.

#### **Synthesis**

While a detailed, step-by-step synthesis protocol for **(Rac)-EC5026** is not publicly available, the general synthetic approach for similar urea-based sEH inhibitors involves the reaction of an appropriately substituted aniline with a piperidine-derived isocyanate or a related carbonyl-containing precursor. The synthesis of the key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been described. The synthesis of fentanyl, which shares some structural motifs with EC5026, also provides insights into potential synthetic routes.

# Preclinical Pharmacology In Vitro Potency

(Rac)-EC5026 is a highly potent inhibitor of sEH, with picomolar affinity for the human enzyme.



| Parameter | Species | Value    | Reference |
|-----------|---------|----------|-----------|
| Ki        | Human   | <0.05 nM |           |
| IC50      | Rat     | 1.4 nM   | -         |

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in rats and dogs have demonstrated good oral absorption and bioavailability of **(Rac)-EC5026** when administered in various formulations, including polyethylene glycol (PEG) 300 or 400.

| Species | Formulation | Dose | Tmax (h) | Bioavailabil<br>ity (%) | Reference |
|---------|-------------|------|----------|-------------------------|-----------|
| Rat     | PEG 300     | Oral | 2-3      | 96                      |           |
| Dog     | PEG 400     | Oral | 2-3      | 59-75                   |           |

#### **Efficacy in Neuropathic Pain Models**

(Rac)-EC5026 has demonstrated significant efficacy in preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic constriction injury (CCI). In a rat CCI model, (Rac)-EC5026 showed superior analgesic effects compared to pregabalin at 10-20 fold lower doses.

### **Clinical Development**

(Rac)-EC5026 has progressed through Phase I clinical trials in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.

#### **Phase I Clinical Trials**

Two Phase Ia studies, a single ascending dose (SAD) study and a food-effect study, have been completed. A Phase Ib multiple ascending dose (MAD) study has also been initiated.

 Single Ascending Dose (SAD) Study: This randomized, double-blind, placebo-controlled study evaluated single oral doses of EC5026 ranging from 0.5 mg to 24 mg in healthy



volunteers. The drug was well-tolerated with no drug-related adverse events. A linear, near-dose-proportional increase in exposure was observed.

 Food-Effect Study: This study investigated the effect of a high-fat meal on the pharmacokinetics of an 8 mg oral dose of EC5026. The results showed a statistically significant but not clinically meaningful increase in Cmax (66%) and AUC (53%) in the fed state.

#### **Clinical Pharmacokinetics in Humans**

In the SAD study, **(Rac)-EC5026** exhibited a long mean half-life of 41.8 to 59.1 hours for doses of 8-24 mg, supporting a once-daily dosing regimen.

| Dose  | Tmax (h) | Cmax<br>(ng/mL) | AUC0-inf<br>(ng*h/mL) | t1/2 (h) | Reference |
|-------|----------|-----------------|-----------------------|----------|-----------|
| 8 mg  | ~4-6     | ~50             | ~3000                 | 41.8     |           |
| 16 mg | ~4-8     | ~100            | ~6000                 | ~50      | -         |
| 24 mg | ~6-8     | ~150            | ~9000                 | 59.1     | •         |

# Experimental Protocols Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A general protocol for determining sEH inhibitory activity involves a fluorometric assay using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The inhibition is measured by the decrease in fluorescence in the presence of the test compound.





Click to download full resolution via product page

General workflow for an sEH inhibition assay.



For highly potent, slow-tight binding inhibitors like **(Rac)-EC5026**, a FRET-displacement assay can be utilized to accurately determine Ki values in the picomolar range.

## Preclinical Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The CCI model is a widely used rodent model of neuropathic pain.





Click to download full resolution via product page

Workflow for the Chronic Constriction Injury (CCI) model.



## Phase I Single Ascending Dose (SAD) Clinical Trial Protocol

The SAD study followed a randomized, double-blind, placebo-controlled design.

- Subject Recruitment: Healthy male and female volunteers were enrolled.
- Randomization: Subjects were randomized to receive a single oral dose of (Rac)-EC5026 or placebo.
- Dose Escalation: The study consisted of multiple cohorts, with each cohort receiving a progressively higher dose of **(Rac)-EC5026** (0.5, 2, 8, 16, and 24 mg).
- Safety Monitoring: Subjects were monitored for adverse events, and vital signs, ECGs, and clinical laboratory tests were performed.
- Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to determine the pharmacokinetic profile of (Rac)-EC5026.
- Data Analysis: Safety and pharmacokinetic data were analyzed to assess the tolerability and dose-proportionality of (Rac)-EC5026.

#### Conclusion

(Rac)-EC5026 is a potent and selective sEH inhibitor with a novel mechanism of action for the treatment of pain. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and Phase I clinical trials have established its safety and favorable pharmacokinetic profile in humans. With its potential to provide effective pain relief without the adverse effects associated with opioids and NSAIDs, (Rac)-EC5026 represents a significant advancement in the development of new analgesics. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Page loading... [guidechem.com]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-EC5026: A Technical Guide to a Novel Non-Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819636#what-is-rac-ec5026]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com